molecular formula C12H21N3 B15326035 3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine

3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine

Cat. No.: B15326035
M. Wt: 207.32 g/mol
InChI Key: DCCPAFJQXVGJAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine typically involves the reaction of cyclooctyl hydrazine with methyl acetoacetate under controlled conditions. The reaction is carried out in an ethanol solution at low temperatures (0°C) to ensure the stability of the intermediate products . The mixture is then gradually warmed to room temperature and stirred for several hours to complete the reaction. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis methods, including continuous flow reactors to maintain consistent reaction conditions and high yields . The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclooctyl-1-methyl-1h-pyrazol-5-amine is unique due to the presence of both the cyclooctyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cyclooctyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-15-12(13)9-11(14-15)10-7-5-3-2-4-6-8-10/h9-10H,2-8,13H2,1H3

InChI Key

DCCPAFJQXVGJAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCCCCCC2)N

Origin of Product

United States

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